Cas no 1248922-05-5 (2-Pyridinemethanamine, 4-(1-pyrrolidinyl)-)
2-Pyridinemethanamine, 4-(1-pyrrolidinyl)- Chemical and Physical Properties
Names and Identifiers
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- (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine
- [4-(pyrrolidin-1-yl)pyridin-2-yl]methanamine
- 2-Pyridinemethanamine, 4-(1-pyrrolidinyl)-
-
- Inchi: 1S/C10H15N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2
- InChI Key: PNQPUTJSMGMLSS-UHFFFAOYSA-N
- SMILES: N1(C2C=CN=C(CN)C=2)CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 154
- XLogP3: 0.4
- Topological Polar Surface Area: 42.2
2-Pyridinemethanamine, 4-(1-pyrrolidinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-649456-0.05g |
[4-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
1248922-05-5 | 0.05g |
$683.0 | 2023-03-04 | ||
| Enamine | EN300-649456-0.1g |
[4-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
1248922-05-5 | 0.1g |
$715.0 | 2023-03-04 | ||
| Enamine | EN300-649456-0.25g |
[4-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
1248922-05-5 | 0.25g |
$748.0 | 2023-03-04 | ||
| Enamine | EN300-649456-0.5g |
[4-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
1248922-05-5 | 0.5g |
$781.0 | 2023-03-04 | ||
| Enamine | EN300-649456-1.0g |
[4-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
1248922-05-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-649456-2.5g |
[4-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
1248922-05-5 | 2.5g |
$1594.0 | 2023-03-04 | ||
| Enamine | EN300-649456-5.0g |
[4-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
1248922-05-5 | 5.0g |
$2360.0 | 2023-03-04 | ||
| Enamine | EN300-649456-10.0g |
[4-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
1248922-05-5 | 10.0g |
$3500.0 | 2023-03-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356874-5g |
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine |
1248922-05-5 | 98% | 5g |
¥21409.00 | 2024-08-09 |
2-Pyridinemethanamine, 4-(1-pyrrolidinyl)- Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-Pyridinemethanamine, 4-(1-pyrrolidinyl)-
2-Pyridinemethanamine, 4-(1-pyrrolidinyl)- (CAS No. 1248922-05-5): A Comprehensive Overview
2-Pyridinemethanamine, 4-(1-pyrrolidinyl)-, also referred to as 4-(1-pyrrolidinyl)-2-pyridinemethanamine, is a chemical compound with the CAS registry number 1248922-05-5. This compound belongs to the class of pyridine derivatives and has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a pyridine ring substituted with a pyrrolidine group at the 4-position and an amino group at the 2-position, making it a versatile scaffold for further functionalization.
The synthesis of 4-(1-pyrrolidinyl)-2-pyridinemethanamine has been extensively studied, with researchers exploring various methodologies to optimize its preparation. One of the most common approaches involves the nucleophilic substitution of a suitable pyridine derivative with a pyrrolidine nucleophile. Recent advancements in catalytic asymmetric synthesis have also enabled the enantioselective preparation of this compound, which is particularly valuable for its potential use in chiral drug development. The structural flexibility of this compound allows for further modifications, such as alkylation or acylation, to tailor its properties for specific applications.
Recent studies have highlighted the biological activity of 4-(1-pyrrolidinyl)-2-pyridinemethanamine and its derivatives. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Additionally, its ability to act as a ligand for certain G-protein coupled receptors (GPCRs) makes it a promising candidate for drug discovery programs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease.
In the field of agrochemistry, 4-(1-pyrrolidinyl)-2-pyridinemethanamine has shown potential as a lead compound for developing novel pesticides. Its ability to disrupt insect neurotransmitter systems without significant toxicity to mammals has been extensively investigated. Recent field trials have demonstrated its efficacy against agricultural pests, particularly in reducing crop damage caused by aphids and beetles.
The material science community has also taken interest in this compound due to its unique electronic properties. Researchers have explored its use as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). These materials exhibit high surface area and porosity, making them ideal candidates for gas storage and catalysis applications.
From an environmental perspective, the biodegradability and eco-toxicological profile of 4-(1-pyrrolidinyl)-2-pyridinemethanamine have been thoroughly assessed. Studies indicate that it undergoes rapid microbial degradation under aerobic conditions, minimizing its environmental footprint. This attribute is particularly important for its application in agrochemicals and industrial materials.
In conclusion, 4-(1-pyrrolidinyl)-2-pyridinemethanamine (CAS No. 1248922-05-5) is a multifaceted compound with diverse applications across various industries. Its structural versatility, combined with recent advancements in synthesis and biological evaluation, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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